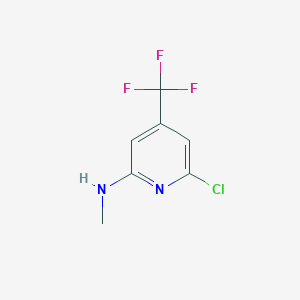

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-12-6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFATTWKJSLOMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-chloro-4-(trifluoromethyl)pyridine is reacted with methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

6-Chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows it to be utilized in creating derivatives with specific functionalities. The following reactions are commonly associated with this compound:

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles using reagents like sodium methoxide or potassium tert-butoxide.

- Oxidation and Reduction : The compound can participate in redox reactions, altering its oxidation state with agents like potassium permanganate or hydrogen peroxide.

The biological activity of this compound has been investigated for its potential pharmacological applications:

- CYP1A2 Inhibition : This compound acts as an inhibitor of the CYP1A2 enzyme, which is critical in drug metabolism. Inhibiting this enzyme can significantly affect the pharmacokinetics of various drugs, suggesting potential applications in modulating drug interactions and enhancing therapeutic efficacy.

- Antichlamydial Activity : Research indicates that derivatives similar to this compound exhibit selective activity against Chlamydia trachomatis. The trifluoromethyl group is crucial for imparting this activity, highlighting the importance of specific substituents in developing selective therapeutic agents.

Pharmaceuticals

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features enable it to serve as a precursor for drugs targeting specific biological pathways.

Agrochemicals

The compound is also employed in the production of agrochemicals. Its chemical properties allow for modifications that can enhance the efficacy of agricultural products, contributing to improved pest control and crop yield.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring-Type Variations

Pyridine vs. Pyrimidine Derivatives

- 6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1023813-53-7): This pyrimidine analogue replaces the pyridine ring with a pyrimidine core (two nitrogen atoms at positions 1 and 3). Pyrimidines generally exhibit higher polarity and are more prevalent in nucleobase mimics .

- 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine: Synthesized via iodination with N-iodosuccinimide, this compound lacks the methylamino group but retains the chloro and trifluoromethyl substituents. Its applications include catalytic cross-coupling reactions .

Positional Isomers

- 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-28-3): A positional isomer with the trifluoromethyl group at position 5 instead of 3.

Functional Group Modifications

Amine Group Variations

- 6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine (CAS: 1111698-32-8): Replaces the methylamino group with a furanylmethylamine moiety. The furan oxygen enhances hydrophilicity but may decrease metabolic stability compared to the methyl group in the target compound .

- N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine :

Incorporates a piperidine-methyl group, introducing basicity and conformational flexibility. Such modifications are common in CNS-targeting pharmaceuticals .

Halogen and CF₃ Combinations

- Fluazinam (CAS: 79622-59-6):

A complex agrochemical with nitro, chloro, and trifluoromethyl groups on a biphenyl scaffold. While structurally distinct, it shares the trifluoromethyl-chloro motif, highlighting the importance of these groups in pesticidal activity . - 3-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine: A brominated derivative with additional nitro groups, increasing reactivity and toxicity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its unique structural features, including a chloro group at the 6-position and a trifluoromethyl group at the 4-position. This compound has garnered attention due to its potential pharmacological applications, particularly in drug metabolism and therapeutic interventions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₄ClF₃N₂

- Molecular Weight : Approximately 196.56 g/mol

- CAS Number : 34486-23-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to engage with hydrophobic regions of proteins or enzymes. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, which influences the compound’s binding affinity and overall biological activity.

1. CYP1A2 Inhibition

One of the significant biological activities of this compound is its role as a CYP1A2 inhibitor . CYP1A2 is an enzyme involved in drug metabolism, and the inhibition of this enzyme can affect the pharmacokinetics of various drugs. This property suggests that this compound could be useful in modulating drug interactions and enhancing therapeutic efficacy.

2. Antichlamydial Activity

Recent studies have indicated that derivatives similar to this compound exhibit selective activity against Chlamydia trachomatis. The presence of the trifluoromethyl group has been shown to be crucial for imparting antichlamydial activity, highlighting the importance of specific substituents in developing selective therapeutic agents . In comparative studies, compounds containing this group demonstrated superior efficacy compared to others lacking it.

3. Anticancer Potential

There is emerging evidence suggesting that compounds with similar structural features may hold anticancer properties. The unique electronic characteristics imparted by the chloro and trifluoromethyl groups could enhance their efficacy against various cancer cell lines, making them potential candidates for further development in oncology .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) is synthesized via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, achieving yields >85% under optimized conditions (e.g., reflux in ethanol, 12 hours) . For the target compound, introducing the N-methyl group may require alkylation of a primary amine intermediate using methyl iodide or reductive amination. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical to avoid side products like over-alkylation .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl and chloro groups) and confirms methylamine attachment. For example, in related compounds, the N-methyl group appears as a singlet near δ 3.0 ppm in ¹H NMR .

- X-ray Crystallography : SHELX software is widely used for single-crystal structure determination, resolving bond angles and molecular packing .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₇H₆ClF₃N₂: calc. 218.02, observed 218.01) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Boiling Point : Estimated at ~252°C (extrapolated from similar trifluoromethylpyridinamines) .

- Density : ~1.507 g/cm³, typical for halogenated pyridines .

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the trifluoromethyl group’s hydrophobicity .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer : Competing substitution sites (e.g., chloro vs. trifluoromethyl positions) require controlled reaction conditions. Computational tools like DFT calculations predict reactive sites by analyzing electron density maps. For example, meta-chloro substituents in pyridines are less electrophilic than para-positions, guiding reagent selection (e.g., bulky bases to sterically hinder undesired pathways) .

Q. How do researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Conflicting NMR or MS data may arise from impurities (e.g., residual solvents) or tautomerism. Strategies include:

- Reproducing experiments under standardized conditions (e.g., dry solvents, inert atmosphere).

- Advanced NMR techniques : 2D-COSY or HSQC to assign overlapping signals.

- Comparative analysis : Cross-referencing with structurally validated analogs (e.g., 6-chloro-4-(trifluoromethyl)pyridin-2-amine in ) .

Q. What computational methods predict the compound’s reactivity in drug discovery?

- Methodological Answer :

- Docking studies : Molecular docking with target proteins (e.g., kinases) evaluates binding affinity. Software like AutoDock Vina models interactions between the trifluoromethyl group and hydrophobic pockets.

- QSAR models : Relate structural features (Cl, CF₃) to bioactivity using datasets from analogs. For example, electron-withdrawing groups enhance metabolic stability in vivo .

- MD simulations : Assess conformational flexibility in solvent environments .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 218.58 g/mol (calc.) | |

| Boiling Point | ~252°C (est.) | |

| Density | 1.507 g/cm³ | |

| Synthetic Yield (Analog) | 87% (3-chloro-5-CF₃-pyridin-2-amine) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.